(2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with benzyl, methyl, and amino groups, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The benzyl, methyl, and amino groups are introduced through various substitution reactions. Common reagents include benzyl bromide, methyl iodide, and ammonia or amines.
Chirality Induction: The stereochemistry of the compound is controlled using chiral catalysts or starting materials to ensure the desired (2S,4S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals.
2-aminothiazole-4 derivatives: Known for their antibacterial and antifungal potential.
Uniqueness
(2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate stands out due to its unique combination of substituents and chiral configuration, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12-/m0/s1 |
InChI Key |
DMYAHNRIJNKMAH-RYUDHWBXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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